3-ethyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
3-ethyl-N-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-5-24-26-27-25-23(7-6-16-28(24)25)32(30,31)29(17-20-10-8-19(4)9-11-20)22-14-12-21(13-15-22)18(2)3/h6-16,18H,5,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSACRZSBZNZZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Alkylation: The final step involves the alkylation of the nitrogen atoms with the respective alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, primarily focusing on constructing the pyridazine core and introducing functional groups. Key steps include:
a. Pyridazine Ring Formation
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Method : Cyclocondensation of 1,2-dicarbonyl compounds with hydrazines under acidic or basic conditions.
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Example : Reaction of mucochloric acid with hydrazine hydrate to form the pyridazinone intermediate, followed by functionalization.
c. Carboxamide Linkage Formation
Functional Group Transformations
The compound undergoes several reactions at distinct sites:
a. Furan Ring Modifications
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Bromination : Electrophilic substitution at the furan’s α-position using NBS (N-bromosuccinimide) in DCM .
b. Pyridazine Ring Reactions
c. Ethyloxy Bridge Functionalization
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Ether Cleavage : Reaction with HI (55% aq.) at 100°C to cleave the ethyloxy linker, yielding pyridazine and furan fragments.
a. Radical Pathways in Coupling Reactions
Recent studies highlight the role of ascorbic acid in promoting radical-mediated C–H arylation of heterocycles. For example:
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Radical Initiation : Ascorbic acid reduces aryldiazonium salts to aryl radicals, facilitating coupling with pyridazine N-oxides .
b. Catalytic Cycles
Pd-catalyzed reactions follow a standard oxidative addition-transmetallation-reductive elimination pathway, as
Scientific Research Applications
Antifungal Properties
Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant antifungal activity. For instance, derivatives of this compound have been synthesized and evaluated against various fungal strains, including Candida albicans and Rhodotorula mucilaginosa. These studies demonstrated that certain derivatives possess higher efficacy than traditional antifungal agents like fluconazole, with minimal inhibitory concentration (MIC) values as low as 25 µg/mL .
Antimalarial Activity
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been investigated for their potential as antimalarial agents. In vitro evaluations against Plasmodium falciparum revealed promising results, with specific compounds demonstrating IC50 values of 2.24 µM and 4.98 µM. These findings suggest that such compounds could serve as lead candidates for further development in antimalarial drug discovery programs .
Protein Kinase Inhibition
The compound has been shown to regulate protein kinase activity, particularly serum and glucocorticosteroid-regulated kinases (SGK). This mechanism is crucial as SGK isoform 1 is implicated in various diseases, including degenerative joint diseases and inflammatory processes such as osteoarthritis and rheumatosis. The inhibition of these kinases by the compound may provide therapeutic benefits in managing these conditions .
Synthetic Pathways
The synthesis of 3-ethyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves multiple steps that include the formation of the triazole ring and subsequent sulfonamide attachment. The synthetic strategies often focus on optimizing yield and enhancing biological activity through structural modifications.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the pharmacological properties of this compound. SAR studies have indicated that variations in substituents on the triazole and pyridine rings can significantly influence the antimicrobial potency and selectivity of the compounds.
Case Study 1: Antifungal Evaluation
In a study published in 2017, a series of pyridine-3-sulfonamide derivatives were synthesized and tested for antifungal activity against clinical isolates of Candida. The results indicated that certain derivatives exhibited superior antifungal efficacy compared to established treatments, paving the way for new therapeutic options in managing fungal infections .
Case Study 2: Antimalarial Drug Discovery
A research initiative focused on developing antimalarial drugs utilized virtual screening to identify potential candidates from a library of [1,2,4]triazolo[4,3-a]pyridine derivatives. The selected compounds were synthesized and tested for their ability to inhibit Plasmodium falciparum, highlighting the compound's potential role in combating malaria resistance issues prevalent with existing therapies .
Mechanism of Action
The mechanism of action of 3-ethyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Key Comparisons :
- Compound 8c (N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide): Substituents: 3-methyl, 3,5-dimethylphenyl, and 4-methoxybenzyl. Melting Point: 168–169°C (indicative of high crystallinity). Synthesis Yield: 62% via nucleophilic substitution (General Procedure D) . Comparison: The target compound replaces the 3-methyl with a 3-ethyl group, likely increasing hydrophobicity (logP).
- N-[4-(Propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1325305-79-0):
2.2. NMR Spectral Trends and Structural Insights
highlights that chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes in related triazolo-pyridine derivatives . For the target compound:
- The 3-ethyl group is expected to downfield-shift protons near the triazole ring due to electron-donating effects.
- The 4-isopropylphenyl group may shield aromatic protons in region B, as observed in compound 8c (δ 6.60–7.60 ppm for benzyl protons) .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated via fragment-based methods.
Biological Activity
The compound 3-ethyl-N-[(4-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazole ring fused with a pyridine moiety and a sulfonamide group. Its chemical formula is .
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The proposed mechanisms of action include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression, such as heparanase, which is critical for tumor metastasis .
- Cellular Pathway Modulation : The triazole and sulfonamide functionalities may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of triazole-based compounds. For instance:
- Heparanase Inhibition : A related study demonstrated that triazolo-thiadiazole compounds effectively inhibited heparanase activity, leading to reduced tumor growth and metastasis in animal models . This suggests that our compound may share similar properties.
Anti-inflammatory Effects
Compounds in the same chemical class have also exhibited anti-inflammatory effects by modulating inflammatory cytokines and pathways. This could be particularly relevant in diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Clinical Implications
The potential applications of this compound in clinical settings are promising. Given the established link between heparanase activity and cancer aggressiveness, further development could lead to effective therapeutic agents for cancer treatment.
Q & A
Q. Optimization Tips :
- Temperature Control : Lower temperatures during sulfonamide formation reduce side reactions .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates coupling steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
How is the structural integrity of this compound verified, and what analytical techniques are most effective?
Basic Research Question
A combination of spectroscopic and chromatographic methods is employed:
- 1H/13C NMR : Confirms substituent positions via characteristic shifts (e.g., sulfonamide protons at δ 3.1–3.5 ppm; triazole protons at δ 8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C28H30N4O2S: 486.21) .
- HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Tip : X-ray crystallography resolves ambiguous stereochemistry, particularly for bulky substituents .
What strategies are employed to analyze structure-activity relationships (SAR) for modifying its substituents?
Advanced Research Question
SAR studies focus on systematic substitution:
Triazole Core Modifications : Replacing the ethyl group with bulkier substituents (e.g., isopropyl) to evaluate steric effects on target binding .
Sulfonamide Tweaks : Introducing electron-withdrawing groups (e.g., fluorine) on the aryl rings to enhance metabolic stability .
Biological Assays : Testing derivatives against Plasmodium falciparum (for antimalarial activity) or cancer cell lines (e.g., IC50 values via MTT assays) .
Data Analysis : Use QSAR models to correlate logP values with activity trends .
How do researchers address discrepancies in reported biological activities across different studies?
Advanced Research Question
Conflicting data (e.g., variable IC50 values in antimalarial assays) are resolved through:
Standardized Protocols : Adopting uniform assay conditions (e.g., 72-hour incubation, synchronized parasite cultures) .
Control Compounds : Including reference drugs (e.g., chloroquine) to validate experimental setups .
Meta-Analysis : Cross-referencing crystallographic data (e.g., binding pocket interactions) with activity profiles to identify critical substituents .
What in silico methods are used to predict binding interactions and guide experimental design?
Advanced Research Question
Computational approaches include:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to PfATP4 (antimalarial target) or EGFR (anticancer target). Key interactions: sulfonamide oxygen with Lys residues; triazole N-atoms with hydrophobic pockets .
- MD Simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
How is the compound's stability under various conditions assessed, and what degradation products are observed?
Advanced Research Question
Stability studies involve:
- Forced Degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
- LC-MS Analysis : Identifies degradation products (e.g., sulfonic acid derivatives under acidic conditions; triazole ring-opened products under UV light) .
- Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C .
What in vitro models are appropriate for evaluating its antimalarial efficacy, and how are IC50 values determined?
Basic Research Question
- Plasmodium falciparum 3D7 Strain : Cultured in human erythrocytes (5% hematocrit) with RPMI-1640 medium.
- SYBR Green Assay : Fluorescence-based quantification of parasite growth after 72-hour incubation. IC50 calculated via nonlinear regression (GraphPad Prism) .
- Cytotoxicity Controls : Parallel testing on HepG2 cells to confirm selectivity (SI >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
